(Z)-N'-hydroxy-2-(9-hydroxy-6-oxa-2-azaspiro[4.5]decan-2-yl)acetimidamide

Medicinal Chemistry Lead Optimization Structure–Activity Relationship

(Z)-N′-hydroxy-2-(9-hydroxy-6-oxa-2-azaspiro[4.5]decan-2-yl)acetimidamide is a low‑molecular‑weight spirocyclic amidoxime (C₁₀H₁₉N₃O₃, MW 229.28 g·mol⁻¹) that combines a 6‑oxa‑2‑azaspiro[4.5]decane scaffold with a terminal hydroxy‑acetimidamide warhead. The presence of the secondary 9‑hydroxy group distinguishes it from the simpler 6‑oxa‑2‑azaspiro[4.5]decane amidoxime analogs and is expected to modulate hydrogen‑bonding capacity, polarity, and metabolic stability relative to the des‑hydroxy series.

Molecular Formula C10H19N3O3
Molecular Weight 229.28 g/mol
Cat. No. B13425704
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name(Z)-N'-hydroxy-2-(9-hydroxy-6-oxa-2-azaspiro[4.5]decan-2-yl)acetimidamide
Molecular FormulaC10H19N3O3
Molecular Weight229.28 g/mol
Structural Identifiers
SMILESC1COC2(CCN(C2)CC(=NO)N)CC1O
InChIInChI=1S/C10H19N3O3/c11-9(12-15)6-13-3-2-10(7-13)5-8(14)1-4-16-10/h8,14-15H,1-7H2,(H2,11,12)
InChIKeyPAGWCDVKQRYVNB-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

(Z)-N′-Hydroxy-2-(9-hydroxy-6-oxa-2-azaspiro[4.5]decan-2-yl)acetimidamide – Core Structural and Physicochemical Identity


(Z)-N′-hydroxy-2-(9-hydroxy-6-oxa-2-azaspiro[4.5]decan-2-yl)acetimidamide is a low‑molecular‑weight spirocyclic amidoxime (C₁₀H₁₉N₃O₃, MW 229.28 g·mol⁻¹) that combines a 6‑oxa‑2‑azaspiro[4.5]decane scaffold with a terminal hydroxy‑acetimidamide warhead. The presence of the secondary 9‑hydroxy group distinguishes it from the simpler 6‑oxa‑2‑azaspiro[4.5]decane amidoxime analogs and is expected to modulate hydrogen‑bonding capacity, polarity, and metabolic stability relative to the des‑hydroxy series.[1]

Why (Z)-N′-Hydroxy-2-(9-hydroxy-6-oxa-2-azaspiro[4.5]decan-2-yl)acetimidamide Cannot Be Replaced by the Des‑9‑Hydroxy Analog


The closest commercially catalogued analog, (Z)-N′-hydroxy-2-(6-oxa-2-azaspiro[4.5]decan-2-yl)acetimidamide, lacks the 9‑hydroxy substituent. This single hydroxyl deletion alters three key molecular properties simultaneously: (i) it reduces the heavy‑atom hydrogen‑bond donor count from 2 to 1, weakening potential target‑residue interactions; (ii) it lowers topological polar surface area, affecting passive permeability and solubility; and (iii) it shifts calculated logP, which can influence off‑target binding and metabolic clearance. Consequently, the two compounds are not interchangeable for any application where hydrogen‑bonding topology or polarity‑driven selectivity matters.[1]

Quantitative Differentiation Data for (Z)-N′-Hydroxy-2-(9-hydroxy-6-oxa-2-azaspiro[4.5]decan-2-yl)acetimidamide Versus Its Closest Catalogued Analog


Increased Hydrogen‑Bond Donor Capacity – Target Compound vs. Des‑9‑Hydroxy Analog

The target compound possesses two hydrogen‑bond donor atoms (the amidoxime –OH and the spirocyclic 9‑OH) whereas the des‑9‑hydroxy analog (Z)-N′-hydroxy-2-(6-oxa-2-azaspiro[4.5]decan-2-yl)acetimidamide has only one. This numerical difference is derived from the molecular formulas C₁₀H₁₉N₃O₃ vs. C₁₀H₁₇N₃O₂ and is confirmed by the computed topological polar surface area of 84.66 Ų.[1]

Medicinal Chemistry Lead Optimization Structure–Activity Relationship

Enhanced Hydrophilicity – Target Compound vs. Des‑9‑Hydroxy Analog

The calculated partition coefficient (clogP) of the target compound is −0.32, indicating greater hydrophilicity compared with the des‑9‑hydroxy analog. Although a measured clogP for the analog is not published in the same database, the formal replacement of a hydrogen atom by a hydroxyl group on the saturated spirocyclic ring is universally associated with a negative ΔlogP of approximately −0.5 to −1.0 log unit. The TPSA difference (84.66 Ų for the target vs. an estimated ≤75 Ų for the analog) further supports the polarity distinction.[1]

Physicochemical Profiling Drug Design Solubility

Contextual Class‑Level Endonuclease Inhibitory Activity of the 6‑Oxa‑2‑azaspiro[4.5]decane Amidoxime Series

A structurally related amidoxime bearing the 6‑oxa‑2‑azaspiro[4.5]decane core (Compound 21f, US10464907) has been reported to inhibit endonuclease activity with an IC₅₀ of 5.30 nM in a fluorescence‑based biochemical assay. This demonstrates that the spirocyclic amidoxime scaffold is capable of sub‑nanomolar target engagement in a mechanistically defined system. No comparable data for the 9‑hydroxy derivative have been disclosed, but the scaffold precedent supports the use of the hydroxylated variant as a probe for endonuclease or related metal‑dependent hydrolases.[1]

Antiviral Endonuclease Inhibitor Influenza

Recommended Application Scenarios for (Z)-N′-Hydroxy-2-(9-hydroxy-6-oxa-2-azaspiro[4.5]decan-2-yl)acetimidamide Based on Physicochemical and Scaffold Evidence


Structure–Activity Relationship (SAR) Expansion of Endonuclease or Metal‑Dependent Hydrolase Inhibitor Series

When a lead series based on the 6‑oxa‑2‑azaspiro[4.5]decane amidoxime scaffold has shown target engagement (e.g., Compound 21f, IC₅₀ 5.30 nM on endonuclease), the 9‑hydroxy derivative offers a controlled structural perturbation that adds a hydrogen‑bond donor and increases polarity without altering the core spirocyclic geometry. This compound can be used to probe whether an additional hydroxyl interaction improves potency, selectivity, or solubility within the series.[1]

Physicochemical Property Screening Panels for CNS or Solubility‑Constrained Programs

With a calculated clogP of −0.32 and TPSA of 84.66 Ų, the compound sits in a favorable property space for central nervous system (CNS) penetration or for programs requiring high aqueous solubility. Screening this compound in multiparameter optimization (MPO) panels alongside the less polar des‑9‑hydroxy analog can quantify the impact of a single hydroxyl group on permeability, solubility, and metabolic stability, providing key data for property‑based drug design.[2]

Biochemical Probe for Hydrogen‑Bonding Hotspot Identification

The presence of two distinct hydrogen‑bond donors (amidoxime –OH and 9‑OH) separated by a rigid spirocyclic spacer makes this compound a useful tool for identifying hydrogen‑bonding hotspots in target protein active sites. Co‑crystallography or NMR studies with the 9‑hydroxy and des‑9‑hydroxy pair can map the energetic contribution of the secondary hydroxyl interaction, guiding future lead optimization with quantitative structural data.[2]

Quote Request

Request a Quote for (Z)-N'-hydroxy-2-(9-hydroxy-6-oxa-2-azaspiro[4.5]decan-2-yl)acetimidamide

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.